N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide is an organic compound with a complex structure that includes an aminomethyl group, a methylphenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which are powerful reducing agents . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield secondary amines, while oxidation reactions may produce sulfonic acids or other oxidized derivatives.
Scientific Research Applications
N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide include:
- N-(2-(Aminomethyl)benzyl)-N,N-dimethylamine
- N-(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride
- N-(2-(Aminomethyl)-5-methylphenyl)-N-methylmethanesulfonamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2O2S |
---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-[2-(aminomethyl)-6-methylphenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-8-5-4-6-9(7-11)10(8)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3 |
InChI Key |
AOZHIDBAHUVTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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